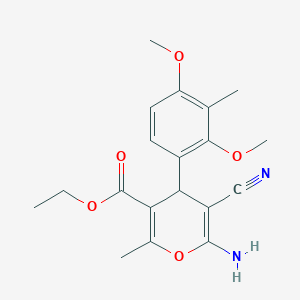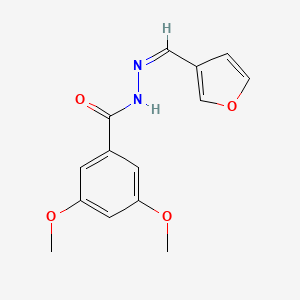
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-furylmethylene)-3,5-dimethoxybenzohydrazide, also known as FDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FDMB is a hydrazone derivative that has been synthesized through various methods and has shown promising results in various biological and biochemical studies.
Mecanismo De Acción
The exact mechanism of action of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide is not fully understood. However, it has been proposed that N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide exerts its biological effects through the modulation of various signaling pathways and enzymes. For example, N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has been found to exhibit various biochemical and physiological effects in vitro studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide in lab experiments is its low toxicity and high solubility in water and organic solvents. N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide is its limited stability, which may affect its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for research on N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide. One potential area of research is the development of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide and its potential interactions with other signaling pathways and enzymes. Additionally, studies on the pharmacokinetics and pharmacodynamics of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide are needed to determine its safety and efficacy in vivo.
Métodos De Síntesis
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide can be synthesized through the condensation reaction of 3,5-dimethoxybenzohydrazide with 3-furaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified through various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties in vitro studies. N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has also shown potential as an inhibitor of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(Z)-furan-3-ylmethylideneamino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-18-12-5-11(6-13(7-12)19-2)14(17)16-15-8-10-3-4-20-9-10/h3-9H,1-2H3,(H,16,17)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPLZBGEUNSYDC-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN=CC2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N/N=C\C2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]phosphonate](/img/structure/B4955564.png)
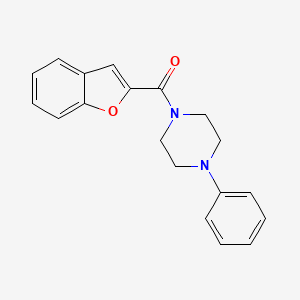
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)
![2-(4-chlorophenoxy)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B4955588.png)
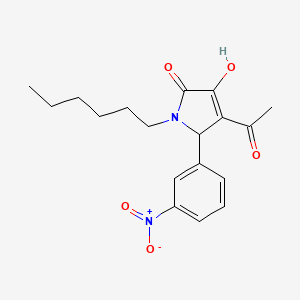
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)
![N-[4-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)phenyl]acetamide](/img/structure/B4955621.png)
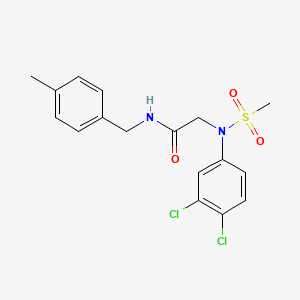
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4955633.png)
